molecular formula C8H16BrCl3Si B3056374 Silane, (8-bromooctyl)trichloro- CAS No. 70892-80-7

Silane, (8-bromooctyl)trichloro-

Cat. No. B3056374
CAS RN: 70892-80-7
M. Wt: 326.6 g/mol
InChI Key: DMNALYQQZDWQQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Silane, (8-bromooctyl)trichloro-, acts as a coupling agent between the substrate and the organic molecule. The trichlorosilane group reacts with the substrate surface, while the organic group reacts with the organic molecule. This results in the formation of a covalent bond between the substrate and the organic molecule. Silanization bases on the adsorption, self-assembly, and covalent binding of silane molecules onto surfaces, resulting in a densely packed self-assembled monolayer (SAM) .


Molecular Structure Analysis

The molecular formula of Silane, (8-bromooctyl)trichloro- is C8H16BrCl3Si and its molecular weight is 326.56 .


Chemical Reactions Analysis

Silane, (8-bromooctyl)trichloro-, acts as a coupling agent between the substrate and the organic molecule. The trichlorosilane group reacts with the substrate surface, while the organic group reacts with the organic molecule. This results in the formation of a covalent bond between the substrate and the organic molecule. Surface chemical reactions on self-assembled silane-based monolayers have been studied .


Physical And Chemical Properties Analysis

Silane is an inorganic compound with chemical formula SiH4. It is a colorless, pyrophoric, toxic gas with a sharp, repulsive, pungent smell, somewhat similar to that of acetic acid . The effect of Silane on Physical and Mechanical Properties of Wood Bio-Concrete Exposed to Wetting/Drying Cycles has been studied .

Mechanism of Action

Silane, (8-bromooctyl)trichloro-, acts as a coupling agent between the substrate and the organic molecule. The trichlorosilane group reacts with the substrate surface, while the organic group reacts with the organic molecule. This results in the formation of a covalent bond between the substrate and the organic molecule.

Safety and Hazards

Silane is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable gas, a compressed gas, a pyrophoric gas, and it is harmful if inhaled . It may displace oxygen and cause rapid suffocation. It may form explosive mixtures with air .

Future Directions

The future use of Silane, (8-bromooctyl)trichloro-, includes the development of new synthesis methods and the preparation of new composites and coatings for various applications. The bifunctional effects of trichloro(octyl)silane modification on the performance and stability of a perovskite solar cell via microscopic characterization techniques have been studied .

properties

IUPAC Name

8-bromooctyl(trichloro)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrCl3Si/c9-7-5-3-1-2-4-6-8-13(10,11)12/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNALYQQZDWQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCBr)CCC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrCl3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6072184
Record name Silane, (8-bromooctyl)trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6072184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70892-80-7
Record name (8-Bromooctyl)trichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70892-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, (8-bromooctyl)trichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070892807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, (8-bromooctyl)trichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, (8-bromooctyl)trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6072184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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